1-[4-(Diethylamino)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Overview
Description
1-[4-(Diethylamino)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring and a dimethoxyphenyl group attached to an ethyl chain, which is further connected to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Diethylamino)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea typically involves the reaction of 4-(diethylamino)aniline with 3,4-dimethoxyphenethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is continuously removed from the reactor and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Diethylamino)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
1-[4-(Diethylamino)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Diethylamino)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the diethylamino and dimethoxyphenyl groups enhances its binding affinity and specificity. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-thienylmethyl)thiourea
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
1-[4-(Diethylamino)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is unique due to the presence of both diethylamino and dimethoxyphenyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-5-24(6-2)18-10-8-17(9-11-18)23-21(27)22-14-13-16-7-12-19(25-3)20(15-16)26-4/h7-12,15H,5-6,13-14H2,1-4H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSWKIXNDXVVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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